4-(Ethylsulfonyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds contain a sulfonamide group attached to a benzene ring, which is characterized by the presence of sulfur and nitrogen atoms. The compound is identified by its chemical formula and has a molecular weight of approximately 233.31 g/mol. It does not have any current therapeutic approvals or significant clinical applications listed in major databases, indicating it may be in the experimental stage or used in research settings only .
Source: The compound can be synthesized through various chemical processes, which will be detailed in the synthesis analysis section.
Classification: 4-(Ethylsulfonyl)benzenesulfonamide falls under several classifications:
The synthesis of 4-(Ethylsulfonyl)benzenesulfonamide can be achieved through several methods, typically involving the reaction of appropriate sulfonyl chlorides with amines. One common method involves the following steps:
Technical details regarding reaction conditions, such as temperature and time, are critical for optimizing yield and purity, but specific parameters may vary based on laboratory protocols.
The molecular structure of 4-(Ethylsulfonyl)benzenesulfonamide can be represented using various chemical notation systems:
The compound features two sulfonamide groups attached to a benzene ring, contributing to its potential reactivity and solubility properties. The presence of the ethyl group enhances its lipophilicity, which may influence its biological activity .
4-(Ethylsulfonyl)benzenesulfonamide can participate in various chemical reactions due to the functional groups present:
The specific conditions under which these reactions occur (such as temperature, solvent choice, and catalysts) are essential for optimizing yields .
While specific mechanisms of action for 4-(Ethylsulfonyl)benzenesulfonamide are not extensively documented, sulfonamides generally act as inhibitors of certain enzymes involved in metabolic pathways. For instance:
Data supporting these mechanisms typically come from studies on related compounds with similar functional groups .
The physical and chemical properties of 4-(Ethylsulfonyl)benzenesulfonamide include:
Reactivity profiles suggest it may be stable under standard laboratory conditions but could decompose under extreme pH or temperature conditions .
Currently, 4-(Ethylsulfonyl)benzenesulfonamide appears primarily in research contexts rather than clinical applications. Potential scientific uses include:
Further research into its pharmacological properties could unveil additional applications in medicinal chemistry .
Sulfonamide derivatives represent a cornerstone of modern medicinal chemistry, exhibiting diverse pharmacological activities through targeted interactions with critical enzyme systems and ion channels. The structural versatility of the benzenesulfonamide scaffold allows for precise modifications that enhance binding affinity and selectivity toward biological targets. 4-(Ethylsulfonyl)benzenesulfonamide exemplifies this strategic approach, where the ethylsulfonyl moiety (–SO₂CH₂CH₃) confers distinct electronic and steric properties that influence target engagement [3] [5].
Research demonstrates that benzenesulfonamides exhibit potent inhibitory effects against carbonic anhydrases (CAs), a family of metalloenzymes regulating physiological processes like pH homeostasis, CO₂ transport, and electrolyte secretion. Isoform-selective CA inhibitors derived from benzenesulfonamides show promise as antiglaucoma, antiepileptic, and anti-obesity agents [2]. Beyond CA inhibition, benzenesulfonamide derivatives have emerged as potent inhibitors of voltage-gated sodium channels, particularly Nav1.7, a clinically validated target for pain management. Optimization of the benzenesulfonamide core has yielded compounds with >1,000-fold selectivity over cardiac Nav1.5 channels, minimizing off-target effects [4]. Additionally, HIV-1 capsid protein (CA) inhibitors incorporating benzenesulfonamide pharmacophores exhibit dual-stage antiviral activity by disrupting viral assembly and nuclear import, exemplified by derivatives with 5.78-fold enhanced potency over the reference compound PF-74 [5].
Table 1: Therapeutic Targets of Benzenesulfonamide Derivatives
Biological Target | Therapeutic Area | Mechanistic Role |
---|---|---|
Carbonic Anhydrase (CA) | Antiglaucoma, Diuretics | Zinc-enzyme inhibition affecting pH regulation |
Voltage-Gated Sodium Channel Nav1.7 | Pain Management | Blockade of neuronal excitability pathways |
HIV-1 Capsid Protein (CA) | Antiviral Therapy | Disruption of viral capsid assembly and nuclear import |
Microtubule-Associated Proteins | Anticancer Agents | Inhibition of tubulin polymerization |
The therapeutic journey of benzenesulfonamides began in 1932 with the discovery of Prontosil’s antibacterial properties, a prodrug releasing sulfanilamide. This breakthrough spurred synthesis of primary sulfonamides, revealing their potent carbonic anhydrase inhibition (CAI) activity in the 1940s. Early CA inhibitors like acetazolamide established sulfonamides as diuretics and antiglaucoma agents but exhibited non-seive inhibition across multiple CA isoforms, causing off-target effects [2] [8].
The 1990s marked a paradigm shift toward isoform-selective inhibitor design. X-ray crystallography elucidated critical interactions: the primary sulfonamide (–SO₂NH₂) anchors the compound by coordinating the zinc ion in the CA active site, while substituents at the para-position engage with hydrophobic/hydrophilic residues in enzyme subsites. This insight birthed the "tail approach," where benzenesulfonamides were functionalized with moieties that exploit isoform-specific pockets [2] [5]. For instance, incorporating cyclic amines (piperidine, morpholine) or aryl extensions at the para-position enhanced selectivity for tumor-associated CA IX/XII over ubiquitous CA I/II. The introduction of ethylsulfonyl tails (–SO₂C₂H₅) represented a strategic innovation, combining steric bulk and electron-withdrawing capacity to optimize target occupancy and metabolic stability [3] [5].
Recent Developments:
4-(Ethylsulfonyl)benzenesulfonamide (C8H11NO4S2, MW 249.31 g/mol) integrates two electronically complementary sulfonamide groups: a primary sulfonamide (–SO₂NH₂) and an ethylsulfonyl moiety (–SO₂C₂H₅). This dual-functionalization creates a bidirectional pharmacophore capable of multi-target engagement [3]. The primary sulfonamide acts as a zinc-binding group (ZBG) critical for CA inhibition, while the ethylsulfonyl tail enhances selectivity through steric and electronic effects.
Key Physicochemical Attributes:
Table 2: Structural and Physicochemical Properties
Property | Value/Description | Impact on Bioactivity |
---|---|---|
Molecular Formula | C8H11NO4S2 | Balanced hydrophobicity for membrane permeability |
Canonical SMILES | CCS(=O)(=O)C1=CC=C(C=C1)S(N)(=O)=O | Electronic delocalization across benzene ring |
Hydrogen Bond Acceptors | 4 | Enhanced target binding affinity |
Rotatable Bonds | 2 (ethyl group + S–C bond) | Conformational flexibility for target adaptation |
Structure-Activity Relationship (SAR) Insights:
Table 3: Comparative Bioactivity of Benzenesulfonamide Analogues
Substituent at para-Position | Target Affinity | Key Structural Advantage |
---|---|---|
–SO₂NH₂ | CA II: Kd = 120 nM | Standard zinc-chelating anchor |
–SO₂CH₃ | Nav1.7: IC50 = 8 nM | Moderate hydrophobicity for channel access |
–SO₂C₂H₅ (Ethylsulfonyl) | CA XII: Kd = 3 nM; Nav1.7: IC50 = 0.2 nM | Optimal steric bulk and electronic modulation |
–SO₂N(CH₃)₂ | HIV-1 CA: EC50 = 31 nM | Hydrogen bonding with capsid Asn53 and Gln56 |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5